BenchChemオンラインストアへようこそ!

1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol

Lipophilicity Membrane Permeability Drug Design

Optimize your lead series with a building block designed for permeability. This chlorinated imidazole derivative strategically replaces the polar N–H imidazole with an N‑methyl‑5‑chloro scaffold (XLogP3 +0.9, TPSA −10.8 Ų vs. dechloro analog). It reduces H-bond donors to one—critical for CNS exposure—while the 5‑chloro handle enables cross‑coupling for SAR expansion not possible with non‑halogenated analogs. A high-purity research chemical for advanced scaffold functionalization.

Molecular Formula C7H11ClN2O
Molecular Weight 174.63
CAS No. 2274037-36-2
Cat. No. B2836245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol
CAS2274037-36-2
Molecular FormulaC7H11ClN2O
Molecular Weight174.63
Structural Identifiers
SMILESCC(CC1=NC=C(N1C)Cl)O
InChIInChI=1S/C7H11ClN2O/c1-5(11)3-7-9-4-6(8)10(7)2/h4-5,11H,3H2,1-2H3
InChIKeyAASFTCZAFKRIHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol (CAS 2274037-36-2) – Procurement-Relevant Physicochemical Profile


1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol (CAS 2274037-36-2) is a chlorinated imidazole derivative bearing a secondary alcohol on a branched propyl side chain (C7H11ClN2O, MW 174.63 g/mol) [1]. It is cataloged as a research chemical, typically supplied at 95% HPLC purity in 1 g and 5 g quantities . The compound features a single hydrogen bond donor, two hydrogen bond acceptors, a topological polar surface area (TPSA) of 38.1 Ų, a computed XLogP3 of 1, and two rotatable bonds [1]. Its GHS classification indicates skin, eye, and respiratory irritation (H315, H319, H335) [1].

Why 1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol Cannot Be Trivially Replaced by Dechloro or Shorter-Chain Imidazole Analogs


Direct substitution of 5‑chloro‑1‑methylimidazole‑based building blocks by their non‑chlorinated or ethanol‑chain analogs is not straightforward due to quantifiable differences in lipophilicity, hydrogen‑bonding capacity, and polar surface area that govern membrane permeability, metabolic stability, and scaffold‑functionalization potential [1][2][3]. The following sections provide the specific quantitative evidence for these differences.

Quantitative Differentiation Evidence: 1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol vs. Closest Analogs


XLogP3 Lipophilicity Advantage Over the Dechloro Analog

The target compound exhibits a computed XLogP3 of 1, which is 0.9 log units higher than that of the dechloro analog 1-(1H-imidazol-2-yl)propan-2-ol (XLogP3 = 0.1) [1][2]. This quantitative difference indicates superior predicted membrane permeability for the chloro-substituted scaffold.

Lipophilicity Membrane Permeability Drug Design

Reduced Hydrogen Bond Donor Count Relative to the Dechloro Analog

The target compound contains one hydrogen bond donor (the secondary alcohol), whereas the dechloro analog 1-(1H-imidazol-2-yl)propan-2-ol possesses two hydrogen bond donors (the alcohol plus the N–H imidazole) [1][2]. Fewer HBDs generally correlate with improved oral bioavailability and central nervous system penetration according to Lipinski's and related rules.

Hydrogen Bonding Oral Bioavailability CNS Penetration

Topological Polar Surface Area Differentiation from Dechloro Analog

The target compound has a computed TPSA of 38.1 Ų, which is 10.8 Ų lower than the TPSA of the dechloro analog 1-(1H-imidazol-2-yl)propan-2-ol (48.9 Ų) [1][2]. Since TPSA values below 60–70 Ų are generally considered favorable for blood–brain barrier penetration, the 22% reduction in TPSA for the chloro analog positions it closer to optimal CNS drug space.

Polar Surface Area Blood-Brain Barrier Permeability

Recommended Procurement Scenarios for 1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol Based on Differentiated Properties


Medicinal Chemistry: Lead Optimization Requiring Enhanced Membrane Permeability

When a lead series based on 2‑substituted imidazoles suffers from poor cell permeability, substituting the polar N–H imidazole with the N‑methyl‑5‑chloro scaffold of 1-(5-chloro-1-methylimidazol-2-yl)propan-2-ol can increase XLogP3 by +0.9 units and reduce TPSA by 10.8 Ų relative to the dechloro analog, directly addressing permeability deficits [1][2].

CNS Drug Discovery: Reducing Hydrogen Bond Donor Count for Brain Exposure

For CNS programs where a hydrogen bond donor ceiling is critical, the target compound offers a single HBD versus the two HBDs of the N–H imidazole analog, improving the likelihood of achieving brain exposure [1][2].

Chemical Biology: Chloro Handle for Late‑Stage Functionalization

The 5‑chloro substituent provides a synthetic handle for cross‑coupling or nucleophilic aromatic substitution, enabling diversification that is not possible with the dechloro analog, while the propan‑2‑ol side chain offers a hydroxyl group for conjugation or further derivatization [1].

Quote Request

Request a Quote for 1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.